molecular formula C18H16ClN3O B10990329 [2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](3-chlorophenyl)methanone

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](3-chlorophenyl)methanone

Cat. No.: B10990329
M. Wt: 325.8 g/mol
InChI Key: PDNKWZNAHZCVBJ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone typically involves multi-step organic reactions One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivativeThe final step involves the attachment of the 3-chlorophenyl group through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections .

Medicine

Medically, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is being investigated for its therapeutic properties. It has shown promise in preclinical studies for its anti-inflammatory and antimicrobial activities .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone
  • 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone
  • 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone

Uniqueness

What sets 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group, in particular, can enhance its binding affinity to certain biological targets, making it a more potent compound in various applications .

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(3-chlorophenyl)methanone

InChI

InChI=1S/C18H16ClN3O/c19-13-6-3-5-12(11-13)18(23)22-10-4-9-16(22)17-20-14-7-1-2-8-15(14)21-17/h1-3,5-8,11,16H,4,9-10H2,(H,20,21)

InChI Key

PDNKWZNAHZCVBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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